4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Nucleoside Metabolism Enzyme Kinetics Prodrug Activation

The compound with the systematic name 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is universally known as 2′-deoxycytidine (dCyd), a fundamental deoxyribonucleoside. It is one of the four canonical building blocks of DNA, composed of the nucleobase cytosine linked to a 2′-deoxyribose sugar via a β-N1-glycosidic bond.

Molecular Formula C9H13N3O4
Molecular Weight 227.22 g/mol
Cat. No. B7740060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Molecular FormulaC9H13N3O4
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)
InChIKeyCKTSBUTUHBMZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility> [ug/mL]

2'-Deoxycytidine (4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one) – Sourcing the Primary DNA Nucleoside


The compound with the systematic name 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is universally known as 2′-deoxycytidine (dCyd), a fundamental deoxyribonucleoside. It is one of the four canonical building blocks of DNA, composed of the nucleobase cytosine linked to a 2′-deoxyribose sugar via a β-N1-glycosidic bond. Its anabolic phosphorylation by deoxycytidine kinase (dCK) to dCTP is the essential pathway for its incorporation into DNA during replication and repair, a process that distinguishes it from its ribonucleoside counterpart, cytidine, which is used for RNA synthesis [1]. Catabolically, it is a substrate for cytidine deaminase (CDA), which converts it to deoxyuridine, a key step in pyrimidine salvage and the elimination of cytosine-based nucleoside analog drugs [2].

Why 2'-Deoxycytidine Cannot Be Substituted by Generic Nucleoside Analogs in Critical Workflows


The interchangeability of 2′-deoxycytidine with structurally similar nucleosides like cytidine, gemcitabine, or other analogs is precluded by profound differences in enzyme substrate recognition. Specifically, the gatekeeper enzyme for its activation, human deoxycytidine kinase (dCK), exhibits a >300-fold range in catalytic efficiency among closely related cytidine derivatives [1]. A simple substitution, such as the absence of the 2'-hydroxyl group in deoxycytidine versus its presence in cytidine, dictates whether the molecule is a preferred substrate for dCK or is entirely inactive against uridine-cytidine kinase 1 (UCK-1) [1]. These quantitative enzymatic distinctions serve as the foundational selection criteria for researchers, as detailed in the evidence below. Furthermore, the rate of metabolic deamination by cytidine deaminase (CDA), a primary route of inactivation for this class of compounds, differs significantly between analog and parent compound, directly impacting experimental outcomes in cellular and in vivo models [2].

Procurement-Relevant Quantitative Differentiation Data for 2'-Deoxycytidine vs. Analogs


Kinetic Superiority of 2'-Deoxycytidine as a Substrate for Human Deoxycytidine Kinase (dCK)

2′-Deoxycytidine is the native, highest-efficiency substrate for human deoxycytidine kinase (dCK), the critical rate-limiting enzyme for activating many antiviral and anticancer nucleoside prodrugs. In a direct, head-to-head comparison using recombinant human dCK, 2′-deoxycytidine demonstrated a catalytic efficiency (kcat/Km) of 6.3 × 10⁻² μM⁻¹s⁻¹, a value far exceeding that of other nucleoside analogs [1]. Its performance is 45-fold greater than that of the ribonucleoside analog cytidine (kcat/Km = 1.4 × 10⁻³ μM⁻¹s⁻¹) and 2.3-fold greater than the anticancer drug gemcitabine (kcat/Km = 2.7 × 10⁻² μM⁻¹s⁻¹) [1]. This makes it the gold-standard positive control for dCK activity assays and mechanistic studies.

Nucleoside Metabolism Enzyme Kinetics Prodrug Activation

Differential Kinase Selectivity: Exclusive Substrate Preference for dCK over UCK-1

A critical differentiator for 2′-deoxycytidine is its absolute selectivity for the deoxycytidine kinase (dCK) pathway, a trait not shared by its ribonucleoside counterpart, cytidine. Quantitative enzymatic assays show that 2′-deoxycytidine exhibits no detectable phosphorylation activity with human uridine-cytidine kinase 1 (UCK-1) at concentrations up to 1 mM, whereas cytidine is an excellent UCK-1 substrate with a Km of 131 μM [1]. This discrete kinase selectivity allows researchers to use 2′-deoxycytidine to probe dCK-specific activity without cross-talk from the UCK-1 pathway, a common source of confounding data when using cytidine in intact cell systems.

Kinase Selectivity Nucleoside Salvage Pathway Enzyme Specificity

Defined Metabolic Liability: Higher Affinity for Cytidine Deaminase (CDA) Compared to Gemcitabine

For applications modeling the metabolic inactivation of nucleoside drugs, 2′-deoxycytidine provides a defined, high-affinity baseline for cytidine deaminase (CDA). Kinetic analysis using purified human CDA reveals that 2′-deoxycytidine has a Km of 46.3 μM, representing a 2.1-fold higher affinity for this deaminase than the blockbuster drug gemcitabine (Km = 95.7 μM) [1]. This difference is significant for the design of combination therapies with CDA inhibitors like tetrahydrouridine, where the parent nucleoside serves as a more sensitive probe for the degree and duration of enzyme inhibition than the drug molecule itself.

Drug Metabolism Cytidine Deaminase Pharmacokinetics

High-Value Application Scenarios for 2'-Deoxycytidine (4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one) Based on Comparative Evidence


Gold-Standard Positive Control in Deoxycytidine Kinase (dCK) Activity and Inhibition Assays

Based on its quantitatively demonstrated status as the highest-efficiency natural substrate for human dCK (kcat/Km = 6.3 × 10⁻² μM⁻¹s⁻¹), 2′-deoxycytidine is the optimal compound for use as a positive control. Its performance is 45-fold better than cytidine [1]. This ensures maximum signal-to-noise in coupled-enzyme spectrophotometric or radiometric assays, enabling accurate determination of kinetic parameters (Km, Vmax) for dCK with novel substrates or the calculation of precise IC50 values for potential dCK inhibitors.

Pathway-Specific Tracer for Investigating dCK-Dependent Drug Activation and Resistance Without UCK-1 Interference

The compound's complete inactivity against uridine-cytidine kinase 1 (UCK-1), even at high concentrations (1 mM), makes it a unique probe for isolating dCK-specific metabolic flux [1]. In contrast, cytidine is a good substrate for UCK-1 (Km = 131 μM) [1]. Researchers can use radiolabeled or stable isotope-labeled 2′-deoxycytidine in cell-based assays to track dCK-dependent salvage pathway activity, a crucial parameter in studying resistance mechanisms to nucleoside analog drugs like gemcitabine and cytarabine, without background phosphorylation from the UCK-1 pathway.

Sensitive Substrate for High-Throughput Screening of Cytidine Deaminase (CDA) Inhibitors

With a 2.1-fold higher affinity for human CDA (Km = 46.3 μM) compared to the commonly used comparator gemcitabine (Km = 95.7 μM) [1], 2′-deoxycytidine serves as a more sensitive and economical substrate for developing rapid, spectrophotometric CDA activity assays. This higher sensitivity is pivotal for screening large compound libraries to identify novel CDA inhibitors, which are sought after as co-therapeutics to enhance the oral bioavailability and half-life of clinically important cytidine analog drugs.

Defined Starting Material for the Synthesis of Isotopically Labeled Internal Standards

The unique biological role and well-characterized enzymatic profile of 2′-deoxycytidine make it the preferred chemical scaffold for synthesizing stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled dC). These standards are critical for the absolute quantification of both endogenous deoxycytidine and its pharmacologically active analogs (like decitabine and gemcitabine) in complex biological matrices using LC-MS/MS, a necessity for therapeutic drug monitoring and clinical pharmacokinetic studies.

Quote Request

Request a Quote for 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.